molecular formula C20H20N2O2 B5695562 2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B5695562
M. Wt: 320.4 g/mol
InChI Key: WUPRKNNRKHTUSQ-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Indole Core: Starting from a suitable precursor like 2-methylindole, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

    Acylation: The formylated indole can then be acylated with 2-phenylethylamine using acetic anhydride or another suitable acylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions.

Major Products

    Oxidation: 2-(3-carboxy-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide.

    Reduction: 2-(3-hydroxymethyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its indole core, which is known for various pharmacological activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The formyl and phenylethyl groups may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methylindole: A simpler indole derivative without the formyl and phenylethyl groups.

    3-formylindole: Lacks the methyl and phenylethyl groups.

    N-(2-phenylethyl)acetamide: Lacks the indole core.

Uniqueness

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRKNNRKHTUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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